N-(4-ethoxybenzyl)-2-methoxybenzamide
Description
N-(4-ethoxybenzyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl core substituted with a 4-ethoxybenzyl group at the amide nitrogen.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-14-10-8-13(9-11-14)12-18-17(19)15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJSHONNXYALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activity, and synthetic parameters:
Key Structural and Functional Insights
Substituent Effects on Activity
- PCSK9 Inhibition : The dihydroindenyl group in N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () suggests that bulky hydrophobic substituents may enhance interactions with lipid metabolism targets like PCSK9 .
- Dopamine Receptor Antagonism : YM-43612 () demonstrates that halogen (chloro) and cyclopropylcarbonyl groups significantly enhance binding affinity to dopamine D3/D4 receptors, likely through hydrophobic and steric interactions .
Synthetic Considerations
- Yields vary widely; for example, N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) is synthesized in 35% yield (), while N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () also achieves 35% yield. Lower yields may stem from steric hindrance or reactivity of substituents.
Positional Isomerism
- compares 2-methoxy (4a) and 4-methoxy (4b) benzamides. The ortho-methoxy group in 4a may influence hydrogen bonding or steric effects compared to para-substituted analogs .
Research Findings and Data Tables
Physicochemical Properties
| Property | N-(4-ethoxybenzyl)-2-methoxybenzamide | N-(4-fluorobenzyl)-2-methoxybenzamide | N-(1H-4-Indazolyl)-2-methoxybenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~299.34 | ~275.27 | ~267.28 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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